![molecular formula C15H10ClNO2S2 B4619412 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one
Overview
Description
The interest in thiazole derivatives, such as the specified compound, primarily stems from their diverse chemical reactions and potential applications in materials science and pharmaceuticals. These compounds are notable for their structural uniqueness, which often contributes to their significant biological activities and physicochemical properties.
Synthesis Analysis
Thiazole derivatives are typically synthesized through cyclization reactions involving thioamide or thiourea precursors and α-haloketones or α,β-unsaturated carbonyl compounds. An example involves the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation, showcasing an efficient method for cyclization that could potentially be adapted for the target compound (Li Zheng, 2004).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related compounds in synthesizing various heterocycles, which are crucial in developing pharmaceuticals, agrochemicals, and materials science. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes leads to the formation of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These compounds are valuable for their potential applications in various fields, including medicinal chemistry and materials science (I. Shibuya, 1984).
Photophysical Properties
Another area of interest is the investigation of the photophysical properties of thiazole derivatives. For instance, the tandem photoarylation-photoisomerization of halothiazoles has been studied for synthesizing ethyl 2-arythiazole-5-carboxylates. These compounds exhibit fluorescence and are explored for their singlet oxygen activation properties, highlighting their potential in photochemical applications and as singlet-oxygen sensitizers (M. Amati et al., 2010).
Antimicrobial Activity
The antimicrobial activity of thiazole derivatives has also been a significant focus. Novel 4-arylazo-3-methylthiophenes, synthesized from 2-arylhydrazono-2-acetyl thioacetanilide derivatives, were applied to polyester fabrics as disperse dyes. These dyed fabrics displayed antibacterial efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial materials and coatings (H. E. Gafer & E. Abdel‐Latif, 2011).
Corrosion Inhibition
Furthermore, thiazole and thiadiazole derivatives have been evaluated for their corrosion inhibition performances on iron, an essential aspect of materials science, especially in protecting metals against corrosion. Quantum chemical and molecular dynamics simulation studies on compounds like 2-amino-4-(4-chlorophenyl)-thiazole have predicted their efficiency in inhibiting Fe metal corrosion, providing insights into developing new corrosion inhibitors (S. Kaya et al., 2016).
properties
IUPAC Name |
(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c1-20-15-17-12(14(18)21-15)8-9-6-7-13(19-9)10-4-2-3-5-11(10)16/h2-8H,1H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSEPBLYSJBPA-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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